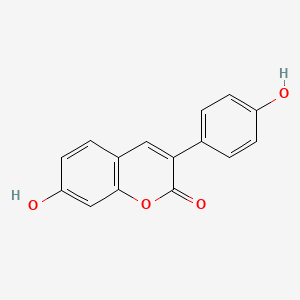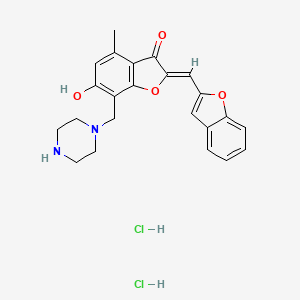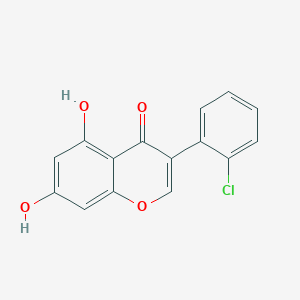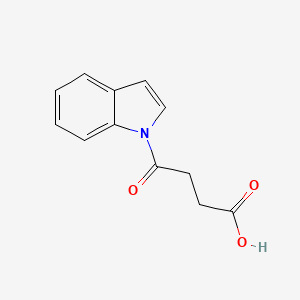
7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one
概述
描述
7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one is a compound belonging to the class of coumarins, which are oxygen-containing heterocycles Coumarins are known for their diverse biological and pharmacological properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one can be achieved through various methods. One common approach involves the Williamson etherification reaction, where 4-hydroxy-2H-chromen-2-one reacts with alkyl halogenides in the presence of potassium carbonate in dimethylformamide (DMF) as a solvent .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of green solvents and catalysts to minimize environmental impact .
化学反应分析
Types of Reactions: 7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated products.
科学研究应用
7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, perfumes, and other industrial chemicals
作用机制
The mechanism of action of 7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, affecting metabolic pathways.
Cell Signaling: It can modulate cell signaling pathways, influencing cell proliferation and apoptosis.
相似化合物的比较
- 7-Hydroxy-3-phenyl-4H-chromen-4-one
- 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
Comparison: While these compounds share a similar core structure, the presence and position of hydroxy and methoxy groups can significantly influence their chemical behavior and biological activity.
属性
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-11-4-1-9(2-5-11)13-7-10-3-6-12(17)8-14(10)19-15(13)18/h1-8,16-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVROUNAFWXBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-Fluorophenyl)-7-hydroxy-8-[(2-hydroxyethylamino)methyl]chromen-4-one;hydrochloride](/img/structure/B7945649.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-5-[[(1,1-dioxothiolan-3-yl)amino]methyl]-6-hydroxy-7-methyl-1-benzofuran-3-one;hydrochloride](/img/structure/B7945656.png)
![3-(4-Chlorophenyl)-7-hydroxy-8-[(2-hydroxyethylamino)methyl]-2-methylchromen-4-one;hydrochloride](/img/structure/B7945664.png)
![ethyl 4-[[(2Z)-6-hydroxy-4-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-7-yl]methyl]piperazine-1-carboxylate](/img/structure/B7945676.png)
![(2Z)-6-hydroxy-4-methyl-7-[(thiophen-2-ylmethylamino)methyl]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one;hydrochloride](/img/structure/B7945683.png)



![1-[[3-(2,5-Dimethoxyphenyl)-7-hydroxy-2-oxochromen-8-yl]methyl]piperidine-3-carboxylic acid](/img/structure/B7945717.png)
![(2Z)-7-[(cyclohexylamino)methyl]-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one](/img/structure/B7945719.png)

![(3S)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B7945735.png)

![2-amino-N-[3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)phenyl]acetamide hydrochloride](/img/structure/B7945744.png)
